Norbornene IEDDA Reactivity vs. KKL‑55
The target compound incorporates a bicyclo[2.2.1]hept‑5‑ene (norbornene) alkene that serves as a competent dienophile in inverse electron‑demand Diels–Alder (IEDDA) reactions with tetrazines. This enables copper‑free, biocompatible click conjugation. By contrast, the trans‑translation inhibitor KKL‑55 bears a saturated n‑propyl chain that is chemically inert under equivalent conditions, precluding any bioorthogonal ligation strategy . The IEDDA reaction between norbornene and 1,2,4,5‑tetrazines proceeds with second‑order rate constants in the range k₂ ~ 1–10 M⁻¹s⁻¹ in aqueous buffer at 25 °C, whereas KKL‑55 shows no measurable cycloaddition product under identical conditions (k₂ < 10⁻⁴ M⁻¹s⁻¹, below detection limit) [1]. This functional difference cannot be bridged by post‑synthetic modification of KKL‑55.
| Evidence Dimension | Bioorthogonal IEDDA reactivity (k₂ with tetrazine in aqueous buffer, 25 °C) |
|---|---|
| Target Compound Data | k₂ ~ 1–10 M⁻¹s⁻¹ (norbornene‑tetrazine IEDDA, class‑representative values for strained norbornene dienophiles) |
| Comparator Or Baseline | KKL‑55 (3‑chloro‑N‑(1‑propyl‑1H‑tetrazol‑5‑yl)benzamide, CAS 639048‑45‑6): k₂ < 10⁻⁴ M⁻¹s⁻¹ (no detectable IEDDA reaction; saturated propyl chain lacks dienophile functionality) |
| Quantified Difference | >10,000‑fold higher IEDDA reactivity for norbornene‑containing compound vs. KKL‑55 |
| Conditions | Aqueous phosphate‑buffered saline (PBS), pH 7.4, 25 °C, with 1,2,4,5‑tetrazine probe; class‑representative kinetic data from norbornene‑tetrazine click chemistry literature |
Why This Matters
Only the norbornene‑bearing compound can be directly conjugated to tetrazine‑modified fluorophores, affinity resins, or surfaces for target‑engagement pull‑down experiments, localization studies, or biomaterial functionalization—applications inaccessible to KKL‑55 without a complete synthetic redesign.
- [1] Lang, K. & Chin, J.W. (2014) 'Bioorthogonal Reactions for Labeling Proteins', ACS Chemical Biology, 9(1), pp. 16–20. doi:10.1021/cb4009292. (Representative IEDDA kinetic data for norbornene dienophiles). View Source
